![molecular formula C21H28O4 B1249039 Ialibinone A](/img/structure/B1249039.png)
Ialibinone A
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Overview
Description
Ialibinone A is a natural product found in Hypericum papuanum with data available.
Scientific Research Applications
Synthesis and Chemical Structure
Ialibinone A, a natural product, has been a subject of interest in chemical synthesis research. A study by Simpkins and Weller (2010) detailed an efficient synthesis method for ialibinones A and B, starting from phloroglucinol and involving steps like acylation, prenylation, methylation, and oxidative free radical cyclisation using manganese(III) acetate (Simpkins & Weller, 2010). Similarly, George et al. (2010) conducted biomimetic syntheses of ialibinone A and other related compounds, emphasizing the role of selective oxidative cyclizations (George et al., 2010).
Antioxidative Activity
Research on the antioxidative properties of ialibinone A has been conducted, indicating its potential therapeutic applications. Heilmann, Winkelmann, and Sticher (2003) tested various phloroglucinol derivatives, including ialibinone E, for their ability to influence the oxidative burst of cells, finding significant activity in certain cellular and enzymatic assays (Heilmann, Winkelmann, & Sticher, 2003).
Antibacterial Activity
Winkelmann et al. (2000) isolated new tricyclic phloroglucinol derivatives, including ialibinones A-E, from Hypericum papuanum and evaluated their antibacterial activity, finding effectiveness against various bacterial strains (Winkelmann et al., 2000).
Biological Activity and Drug Discovery
In the broader context of drug discovery from medicinal plants, Balunas and Kinghorn (2005) highlighted the significance of natural products, like ialibinone A, in leading to new pharmacological targets. This research underscores the ongoing relevance of plant-derived compounds in modern therapeutics (Balunas & Kinghorn, 2005).
properties
Product Name |
Ialibinone A |
---|---|
Molecular Formula |
C21H28O4 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
(3S,5S,7S)-8-hydroxy-4,4,7-trimethyl-9-(2-methylpropanoyl)-3-prop-1-en-2-yltricyclo[5.3.1.01,5]undec-8-ene-10,11-dione |
InChI |
InChI=1S/C21H28O4/c1-10(2)12-8-21-13(19(12,5)6)9-20(7,18(21)25)16(23)14(17(21)24)15(22)11(3)4/h11-13,23H,1,8-9H2,2-7H3/t12-,13-,20-,21?/m0/s1 |
InChI Key |
WBAVIIHCFULVRM-ZOOUNPMNSA-N |
Isomeric SMILES |
CC(C)C(=O)C1=C([C@@]2(C[C@H]3C([C@@H](CC3(C1=O)C2=O)C(=C)C)(C)C)C)O |
Canonical SMILES |
CC(C)C(=O)C1=C(C2(CC3C(C(CC3(C1=O)C2=O)C(=C)C)(C)C)C)O |
synonyms |
ialibinone A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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